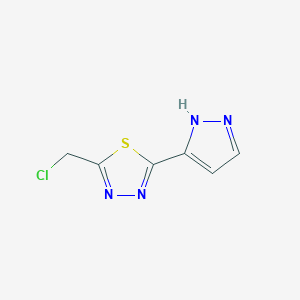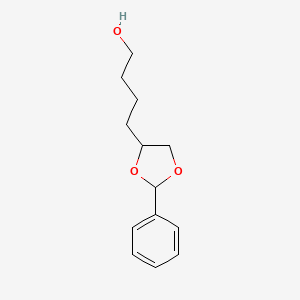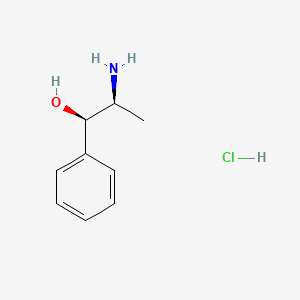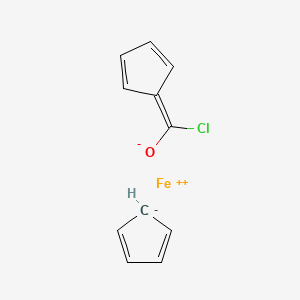
Ferrocenoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ferrocenoyl chloride is a complex organometallic compound It is known for its unique structure, which includes a chloro group, a cyclopentadienylidene moiety, and an iron(2+) center
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ferrocenoyl chloride typically involves the reaction of cyclopentadiene with iron(II) chloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
Ferrocenoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) complexes.
Reduction: It can be reduced to form iron(0) species.
Substitution: The chloro group can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like triphenylphosphine. The reactions are typically carried out in organic solvents such as dichloromethane or toluene under controlled temperatures .
Major Products
The major products formed from these reactions include various iron complexes with different oxidation states and ligand environments. These products are often characterized using techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry .
Wissenschaftliche Forschungsanwendungen
Ferrocenoyl chloride has a wide range of scientific research applications:
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in the production of advanced materials, such as conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism by which Ferrocenoyl chloride exerts its effects involves coordination to various substrates through its iron center. The iron(2+) ion can undergo redox reactions, facilitating electron transfer processes. The compound can also form stable complexes with organic molecules, influencing their reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ferrocene: A well-known organometallic compound with a similar cyclopentadienyl structure but lacks the chloro group and the methanolate moiety.
Iron(II) chloride: A simpler iron compound that does not have the cyclopentadienylidene structure.
Cyclopentadienyliron dicarbonyl dimer: Another iron complex with cyclopentadienyl ligands but different coordination environment.
Uniqueness
Ferrocenoyl chloride is unique due to its combination of a chloro group, a cyclopentadienylidene moiety, and an iron(2+) center. This unique structure imparts distinct reactivity and stability, making it valuable for various applications in catalysis and material science.
Eigenschaften
Molekularformel |
C11H9ClFeO |
|---|---|
Molekulargewicht |
248.48 g/mol |
IUPAC-Name |
chloro(cyclopenta-2,4-dien-1-ylidene)methanolate;cyclopenta-1,3-diene;iron(2+) |
InChI |
InChI=1S/C6H5ClO.C5H5.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4,8H;1-5H;/q;-1;+2/p-1 |
InChI-Schlüssel |
VTDVIWPHJXANHZ-UHFFFAOYSA-M |
Kanonische SMILES |
[CH-]1C=CC=C1.C1=CC(=C([O-])Cl)C=C1.[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[4-(2-Phenyl-thiazol-4-yl)-phenyl]-ethyl}-acetamide](/img/structure/B8677782.png)
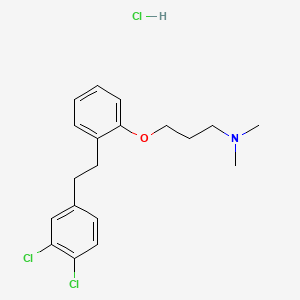
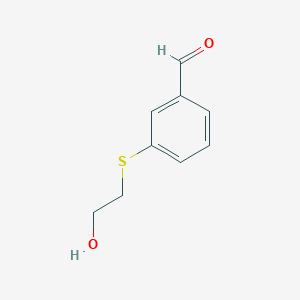
![8-Hydroxy-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B8677814.png)
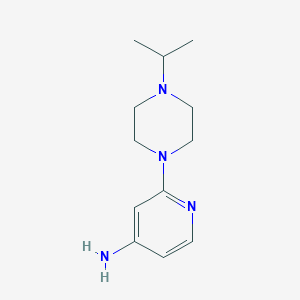
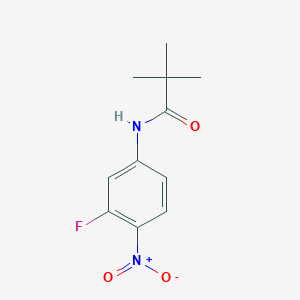
![2,3-dichloro-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B8677834.png)
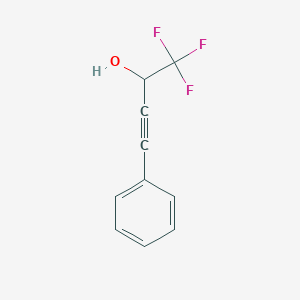
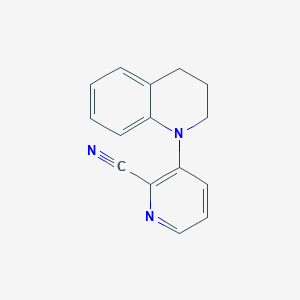
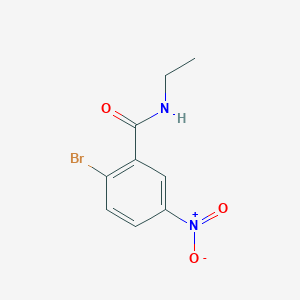
![5-Chloro-2-[(2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B8677867.png)
